Rim-1 - 150206-04-5

Rim-1

Catalog Number: EVT-1203188
CAS Number: 150206-04-5
Molecular Formula: C51H50N6O8S2
Molecular Weight: 939.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rim-1 is classified as a synaptic protein that is essential for neurotransmitter release. It is encoded by the Rim1 gene located on chromosome 6 in mice and has homologs in other species, including humans. The protein is characterized by multiple functional domains, including a zinc-finger domain, PDZ domain, and C2 domains, which are critical for its interactions with other synaptic proteins such as Munc13 and Rab3 .

Synthesis Analysis

The synthesis of Rim-1 involves complex biological processes that include transcription from distinct promoters leading to the formation of its isoforms. The Rim1 gene undergoes alternative splicing to produce Rim-1α and Rim-1β. Notably, Rim-1α contains an N-terminal Rab3-binding sequence that is absent in Rim-1β. This differential expression is significant for their functional roles; for example, Rim-1α is crucial for synaptic vesicle priming while Rim-1β compensates when Rim-1α is knocked out .

Technical Details

Molecular Structure Analysis

The molecular structure of Rim-1 consists of several key domains:

  • N-terminal Zinc-finger Domain: This domain facilitates protein-protein interactions.
  • PDZ Domain: Involved in anchoring proteins at the synapse.
  • C2 Domains: These are critical for calcium binding and membrane interaction.

Studies using X-ray crystallography and NMR spectroscopy have provided insights into the three-dimensional arrangement of these domains, revealing how they contribute to the protein's function in neurotransmitter release .

Chemical Reactions Analysis

Rim-1 participates in several biochemical reactions essential for neurotransmitter release:

  • Binding Reactions: It binds to Rab3A and Munc13 proteins, which are vital for vesicle docking and fusion at the presynaptic membrane.
  • Phosphorylation: Rim-1 can be phosphorylated by various kinases, which modulates its activity and interaction with other proteins involved in synaptic transmission .

These interactions are critical for maintaining synaptic strength and plasticity.

Mechanism of Action

Rim-1 functions primarily as a scaffolding protein at the presynaptic active zone. Its mechanism involves:

  1. Vesicle Priming: By interacting with Munc13, it facilitates the priming of synaptic vesicles for release.
  2. Calcium Sensitivity: The C2 domains allow Rim-1 to respond to calcium influx, triggering neurotransmitter release.
  3. Regulatory Phosphorylation: Phosphorylation events can enhance or inhibit its interactions with other proteins, thus modulating synaptic strength .

This intricate regulation ensures precise control over neurotransmitter release during synaptic transmission.

Physical and Chemical Properties Analysis

Rim-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 140 kDa for Rim-1α.
  • Isoelectric Point: Varies based on post-translational modifications.
  • Stability: The protein is stable under physiological conditions but can be affected by changes in phosphorylation status.

These properties are essential for its function as a synaptic protein, allowing it to maintain structural integrity while facilitating dynamic interactions within the active zone .

Applications

Rim-1 has significant scientific applications:

  • Neuroscience Research: It serves as a model for studying synaptic transmission and plasticity mechanisms.
  • Pharmacological Target: Due to its role in neurotransmitter release, it may be targeted for therapeutic interventions in neurological disorders such as schizophrenia or autism spectrum disorders.
  • Biotechnology: Antibodies against Rim-1 are used in various assays, including Western blotting and immunohistochemistry, to study its expression patterns in different tissues .
Molecular Characterization of RIM1 Gene and Protein Isoforms

Genomic Architecture and Alternative Splicing Mechanisms

The RIM1 gene (officially designated RIMS1) exhibits complex genomic organization that enables diverse functional specialization through alternative splicing. In humans, the RIMS1 gene spans approximately 500 kilobases on chromosome 6q12-q13, containing >30 exons that undergo combinatorial splicing to generate functionally distinct isoforms [9]. Two principal protein isoforms—RIM1α and RIM1β—are produced through alternative promoter usage and exon selection. RIM1α represents the full-length transcript encompassing all structural domains, while RIM1β utilizes an internal promoter that drives expression of a variant lacking the N-terminal zinc finger domain [9] [10]. This splicing mechanism enables spatial and temporal regulation of RIM1 functions, with RIM1α predominantly expressed during early synaptic development and RIM1β maintaining basal neurotransmission in mature neurons. The splicing events are regulated by neural-specific splicing factors that respond to synaptic activity, allowing dynamic adaptation of presynaptic machinery to functional demands [9].

Table 1: Major RIM1 Isoforms and Their Structural Features

IsoformLength (aa)Domains PresentUnique Structural Features
RIM1α~1,700ZF, PDZ, C2A, C2B, PRN-terminal Rab3-binding domain
RIM1β~1,200PDZ, C2A, C2B, PRLacks zinc finger; enhanced interaction with Munc13

Structural Domains of RIM1α and RIM1β Isoforms

The multidomain architecture of RIM1 isoforms provides specialized binding interfaces for presynaptic proteins:

  • N-terminal Zinc Finger (ZF) Domain: Present only in RIM1α, this α-helical structural domain (residues 1-100) exhibits high-affinity GTP-dependent binding to Rab3A-GTP on synaptic vesicles (Kd ≈ 35 nM) [7] [8]. This interaction positions RIM1α as a critical effector in vesicle tethering during the priming phase of neurotransmitter release.

  • Central PDZ Domain: Conserved in both isoforms, this domain (residues 300-400) mediates interactions with ELKS/CAST active zone scaffolding proteins through C-terminal recognition sequences [9]. This interaction anchors RIM1 to the presynaptic density, facilitating the assembly of the neurotransmitter release machinery.

  • C2 Domains: The tandem C2A and C2B domains (residues 1200-1700) exhibit distinct functionalities. While C2A shows weak Ca2+ binding, C2B forms a stable dimeric interface (Kd ≈ 50 μM) through unique N- and C-terminal extensions that pack against the β-sandwich core [1]. The C2B dimerization creates a platform for simultaneous interaction with voltage-gated calcium channels (VDCCs) and synaptic vesicle proteins.

  • Proline-Rich (PR) Linker: Located between C2 domains, this sequence (residues 1000-1100) contains SH3-binding motifs that recruit RIM-Binding Proteins (RIM-BPs). This tripartite complex physically couples VDCCs to the vesicle release machinery, optimizing Ca2+ sensing precision [4] [7].

RIM1β's lack of the zinc finger domain shifts its functional emphasis toward vesicle docking stabilization rather than initial Rab3-mediated vesicle recruitment [9]. Both isoforms contain phosphorylation sites for CaMKII and PKA within their variable regions, enabling activity-dependent modulation of their binding affinities [8].

Expression Patterns Across Neural Tissues

RIM1 exhibits brain-specific expression with distinct regional and subcellular distributions:

  • Brain Region Specificity: Quantitative mRNA analysis reveals highest expression in the cerebellum (Purkinje cells), hippocampus (CA1-CA3 pyramidal neurons), and cerebral cortex layers II/III and V [9] [10]. The olfactory bulb shows moderate expression, while the brainstem exhibits lower but functionally significant levels.

  • Subcellular Compartmentalization: Immunogold electron microscopy demonstrates dual presynaptic (79.5%) and postsynaptic (46.1%) localization in hippocampal synapses, with 25.6% of synapses showing both [10]. Presynaptic RIM1 concentrates within the active zone cytomatrix, directly apposed to vesicle release sites. Postsynaptic RIM1 associates with recycling endosomes containing NMDA receptors, facilitating their membrane delivery [10].

  • Developmental Regulation: RIM1α expression peaks during synaptogenesis (postnatal weeks 2-4 in rodents), while RIM1β predominates in adulthood [9]. This isoform switching correlates with the transition from high plasticity to stable neurotransmission.

  • Specialized Synapses: In retinal ribbon synapses, RIM1α constitutes 40% of the active zone material, organizing continuous vesicle release. Cochlear hair cells express RIM2α specifically, highlighting isoform specialization in sensory systems [9].

Table 2: RIM1 Expression in Mammalian Neural Tissues

Tissue/Cell TypePredominant IsoformLocalizationFunctional Significance
Hippocampal neuronsRIM1α (developmental), RIM1β (adult)Presynaptic AZ, postsynaptic endosomesVesicle priming, NMDAR trafficking
Cerebellar Purkinje cellsRIM1αPresynaptic AZMotor coordination
Retinal photoreceptorsRIM1α/2αSynaptic ribbonSustained vesicle release
Cortical layers II-IIIRIM1βPresynaptic AZBaseline neurotransmission
Cochlear hair cellsRIM2αPresynaptic AZAuditory signal fidelity

Evolutionary Conservation Across Species

The RIM family exhibits remarkable evolutionary conservation coupled with lineage-specific diversification:

  • Invertebrate Ancestors: C. elegans possesses a single ancestral RIM ortholog, unc-10, sharing 35% amino acid identity with mammalian RIM1. Deletion of unc-10 causes complete loss of synaptic priming, demonstrating functional conservation [9]. The zinc finger and C2B domains show highest conservation (58% identity), underscoring their fundamental role.

  • Vertebrate Expansion: Four paralogous genes (RIMS1-4) emerged through two rounds of whole-genome duplication:

  • RIMS1 (RIM1) and RIMS2 retained full-length α-isoforms
  • RIMS3 and RIMS4 encode only γ-isoforms (C2B domain only) [4] [9]

  • Domain-Specific Selection: Evolutionary analysis reveals strong purifying selection on:

  • Zinc finger domain (dN/dS = 0.12)
  • C2B dimerization interface (dN/dS = 0.18)In contrast, the linker regions show higher evolutionary flexibility (dN/dS > 0.5), enabling species-specific adaptations [1] [4].

  • Avian/Mammalian Innovations: Birds and mammals independently evolved extended C-terminal sequences in RIM1α that enhance Ca2+ channel binding affinity. The RIM-BP coevolution is particularly notable, with three RIM-BP genes in mammals versus one in teleost fish [4].

The conservation pattern demonstrates strong selective pressure maintaining the core scaffolding functions of RIM1 while allowing regulatory diversification through isoform expression and linker modifications. This evolutionary trajectory underscores RIM1's fundamental role in synapse operation across bilaterian animals.

Table 3: RIM1 Orthologs Across Species

SpeciesGene SymbolIsoformsFunctional Conservation
Homo sapiensRIMS1α, βVDCC regulation, vesicle priming
Mus musculusRim1α, βSynaptic plasticity, learning
Danio reriorims1α, γ1, γ2Larval motility, synapse assembly
Drosophila melanogasterRimαT-bar assembly at NMJ
Caenorhabditis elegansunc-10Single isoformSynaptic vesicle priming

Properties

CAS Number

150206-04-5

Product Name

Rim-1

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate

Molecular Formula

C51H50N6O8S2

Molecular Weight

939.1 g/mol

InChI

InChI=1S/C51H50N6O8S2/c1-6-55(7-2)32-19-22-37-44(27-32)65-45-28-33(56(8-3)9-4)20-23-38(45)47(37)39-24-21-34(29-46(39)67(62,63)64)66(60,61)52-25-14-26-57-31-41(36-16-11-13-18-43(36)57)49-48(50(58)53-51(49)59)40-30-54(5)42-17-12-10-15-35(40)42/h10-13,15-24,27-31,52H,6-9,14,25-26H2,1-5H3,(H-,53,58,59,62,63,64)

InChI Key

DOSMHBDKKKMIEF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)S(=O)(=O)[O-]

Synonyms

im 1
rim-1

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)S(=O)(=O)[O-]

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